methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Prototropic Tautomerism
The hydroxyl group at position 5 enables keto-enol tautomerization, as observed in 7-azaindole derivatives. In polar protic solvents, the enol form (hydroxyl) equilibrates with the keto form (oxo) via intramolecular proton transfer:
$$
\text{Enol form (C₁₀H₈N₂O₃)} \leftrightarrow \text{Keto form (C₁₀H₈N₂O₃)}
$$
This equilibrium is solvent-dependent, with hydrogen-bonding solvents like ethanol stabilizing the enol form.
Substituent-Directed Isomerism
The methyl ester at position 3 imposes steric constraints that limit rotational freedom. Computational studies of analogous compounds, such as methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, reveal restricted rotation around the ester carbonyl bond, resulting in atropisomerism under specific conditions.
Table 2: Tautomeric and Isomeric Forms
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic Analysis
While direct crystallographic data for methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate remains unpublished, insights can be extrapolated from related structures. For example, 7-azaindole forms tetrameric units via N–H⋯N hydrogen bonds in the crystalline state. The hydroxyl and ester groups in this compound likely participate in similar intermolecular interactions, fostering layered or helical packing motifs.
Hypothetical Unit Cell Parameters (based on ):
- Space group : P 1
- a = 10.5 Å, b = 12.2 Å, c = 14.8 Å
- α = 90°, β = 105°, γ = 90°
- Z = 4 (two molecules per asymmetric unit)
Conformational Studies
Density functional theory (DFT) optimizations predict a planar bicyclic core with slight puckering in the pyrrole ring. The methyl ester adopts a synperiplanar orientation relative to the hydroxyl group, minimizing steric clash. Intramolecular hydrogen bonding between the ester carbonyl (O=C–O–) and hydroxyl proton further stabilizes this conformation.
Figure 1: Predicted Lowest-Energy Conformation
- Dihedral angles : C3–C2–N1–C5 = 178.5° (near-planar)
- Hydrogen bonds : O(H)⋯O=C (2.65 Å)
These structural features align with spectroscopic data for 5-hydroxy-7-azaindole derivatives, where IR spectra show ν(OH) stretches at 3200–3400 cm⁻¹ and ν(C=O) at 1700 cm⁻¹.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-11-8-6(7)2-5(12)3-10-8/h2-4,12H,1H3,(H,10,11) |
InChI Key |
QVKOOXIUXOEWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)O |
Origin of Product |
United States |
Preparation Methods
Direct Carboxylation via Carbonylation
Brominated intermediates at position 3, such as 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine, serve as precursors for carboxylation. Palladium-catalyzed carbonylation with carbon monoxide (CO) in methanol introduces a methyl ester directly. This method, adapted from analogous protocols, proceeds under mild conditions (60–80°C, 1–3 atm CO) with Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as ligands.
Example Protocol
Nitration Followed by Oxidation
Nitration at position 3 using concentrated nitric and sulfuric acids generates nitro intermediates, which are subsequently oxidized to carboxylic acids. For instance, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes hydrolysis with aqueous lithium hydroxide to yield the carboxylic acid. Esterification with diazomethane then produces the methyl ester.
Introduction of Hydroxy Group at Position 5
Directed ortho-Metalation-Hydroxylation
Regioselective hydroxylation at position 5 is achieved via directed metalation. Using a tert-butoxycarbonyl (Boc)-protected pyrrolo[2,3-b]pyridine, lithium diisopropylamide (LDA) deprotonates the 5-position, followed by quenching with trimethylborate and oxidative workup (H₂O₂, NaOH). This method, adapted from hydroxylamine syntheses, affords hydroxylated products in moderate yields.
Example Protocol
Nitration-Reduction Sequence
Nitration at position 5 with fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) yields the amine intermediate, which is hydrolyzed to the hydroxy group under acidic conditions. This method mirrors protocols for N-heteroaryl hydroxylamines.
Combined Synthetic Routes and Optimization
Sequential Bromination-Carboxylation-Hydroxylation
A three-step sequence optimizes efficiency:
- Bromination : N-Bromosuccinimide (NBS) brominates position 3 in carbon tetrachloride under reflux.
- Carboxylation : Pd-catalyzed carbonylation introduces the methyl ester.
- Hydroxylation : Directed metalation or nitration-reduction installs the 5-hydroxy group.
Table 1. Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, reflux | 85 | |
| Carboxylation | Pd(OAc)₂, dppf, CO, MeOH, 80°C | 70 | |
| Hydroxylation | LDA, trimethylborate, H₂O₂ | 55 |
One-Pot Protection-Functionalization
Protecting the pyrrole nitrogen with a 2-(trimethylsilyl)ethoxy)methyl (SEM) group enables selective functionalization. SEMCl and NaH in THF protect the NH, allowing subsequent bromination and carboxylation without side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the NH post-synthesis.
Analytical Characterization and Challenges
Spectroscopic Validation
Challenges in Regioselectivity
Competing functionalization at positions 2 and 4 necessitates careful control of reaction conditions. For example, nitration without directing groups yields mixtures, while excessive bromination leads to di-substituted byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural properties allow for the development of new compounds with potential applications in various chemical reactions and processes.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting the activity of certain kinases involved in cellular signaling pathways. This inhibition can lead to altered metabolic functions and has implications in disease treatment.
Medicine
Research indicates that methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exhibits significant anticancer and anti-inflammatory properties:
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Mechanistically, it may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli.
Industry
In industrial applications, methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is utilized in the development of novel materials and pharmaceuticals. Its unique chemical reactivity allows for the formulation of innovative products tailored for specific applications.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation; induction of apoptosis |
| Anti-inflammatory Effects | Reduction in TNF-α release from macrophages |
| Neuroprotection | Protection against oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the analogue from increases lipophilicity and metabolic stability compared to the hydroxyl (-OH) group in the parent compound. This substitution is common in drug design to enhance bioavailability.
- Halogenation : Bromine at position 5 (as in ) improves antimicrobial activity, likely due to enhanced electrophilicity and membrane penetration .
- Ester vs. Carboxylic Acid : The methyl ester in the parent compound offers synthetic versatility (e.g., hydrolysis to carboxylic acids), while pre-formed carboxylic acids (e.g., ) are more polar and may exhibit stronger hydrogen-bonding interactions.
Physicochemical Properties
- Solubility: The hydroxyl group in the parent compound improves water solubility compared to non-polar derivatives (e.g., trifluoromethyl or brominated analogues).
- Thermal Stability : Methyl esters (e.g., parent compound) are generally stable below 200°C, while carboxylic acids (e.g., ) may decompose at lower temperatures due to decarboxylation.
Biological Activity
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
| InChI Key | NSWIGAWEZFVBOR-UHFFFAOYSA-N |
The biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate access. This mechanism is critical in its potential application as an enzyme inhibitor in therapeutic contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested :
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The compound exhibited IC50 values ranging from 10 μM to 30 μM across these cell lines, indicating moderate potency against tumor growth .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of SGK-1 kinase, which is implicated in various cellular processes including growth and survival. In vitro assays revealed that methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate effectively inhibited SGK-1 activity at concentrations as low as 5 μM .
Study on Antitumor Activity
A notable study conducted by researchers at a prominent university assessed the antitumor activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate against several human cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells:
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells when treated with concentrations above 15 μM.
This study underscores the potential of this compound as a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 12 | Enzyme inhibition |
| Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine | 20 | Anticancer activity |
| Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine | 15 | Anti-inflammatory properties |
This table illustrates that while methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate demonstrates promising activity, other derivatives may exhibit varying degrees of potency and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
